molecular formula C16H12ClN7O3 B2950263 5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034414-00-9

5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Cat. No. B2950263
CAS RN: 2034414-00-9
M. Wt: 385.77
InChI Key: BMMFDNCWTUMWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H12ClN7O3 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . By exploring the anti-inflammatory potential of 5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide, researchers could develop new treatments for conditions characterized by inflammation, such as arthritis or asthma.

Anticancer Applications

Indole structures are prevalent in compounds with anticancer activities . The compound’s ability to interact with various cellular targets could be harnessed to inhibit the growth of cancer cells, making it a valuable candidate for cancer research and drug development.

Antimicrobial Effects

The antimicrobial potential of indole derivatives is well-documented, with applications against bacteria and fungi . This compound could be synthesized and tested for its efficacy in combating microbial infections, which is crucial in the face of rising antibiotic resistance.

Antimalarial Activity

Derivatives of the triazolo[4,3-a]pyridin scaffold, which is part of the compound’s structure, have been used as antimalarial agents . Research into this application could lead to the development of new antimalarial drugs, especially important as malaria remains a major global health challenge.

Enzyme Inhibition

Indole derivatives have been explored for their role in enzyme inhibition , which is a key mechanism in drug action for various diseases. The compound could be investigated for its ability to inhibit specific enzymes related to disease processes, offering a pathway to novel therapeutic agents.

properties

IUPAC Name

5-chloro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O3/c1-8-20-16(27-23-8)9-2-3-24-12(5-9)21-22-13(24)7-19-14(25)10-4-11(17)15(26)18-6-10/h2-6H,7H2,1H3,(H,18,26)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMFDNCWTUMWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.